molecular formula C9H17NO2 B1470531 3-[(Cyclopropylmethyl)amino]-2,2-dimethylpropanoic acid CAS No. 1537088-01-9

3-[(Cyclopropylmethyl)amino]-2,2-dimethylpropanoic acid

Cat. No.: B1470531
CAS No.: 1537088-01-9
M. Wt: 171.24 g/mol
InChI Key: RVLYNDDOQHWXBG-UHFFFAOYSA-N
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Description

3-[(Cyclopropylmethyl)amino]-2,2-dimethylpropanoic acid is a versatile chemical compound known for its unique structural properties. It contains a cyclopropylmethyl group attached to an amino acid backbone, making it an interesting subject for various scientific studies and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Cyclopropylmethyl)amino]-2,2-dimethylpropanoic acid typically involves the nucleophilic substitution of bromocyclopropanes. This process is often carried out under controlled conditions to ensure the formation of the desired product with high purity . The reaction conditions usually include the use of a suitable solvent, temperature control, and the presence of a base to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis protocols, starting from readily available raw materials. The process often includes the preparation of intermediates, followed by their conversion into the final product through a series of chemical reactions. The use of advanced techniques such as chromatography and crystallization ensures the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(Cyclopropylmethyl)amino]-2,2-dimethylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced to form different derivatives by adding hydrogen or removing oxygen.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to enhance the reaction rates .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions often result in the formation of new derivatives with modified functional groups .

Scientific Research Applications

3-[(Cyclopropylmethyl)amino]-2,2-dimethylpropanoic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic applications, such as in drug development for treating various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism by which 3-[(Cyclopropylmethyl)amino]-2,2-dimethylpropanoic acid exerts its effects involves its interaction with specific molecular targets. The cyclopropylmethyl group plays a crucial role in binding to active sites of enzymes or receptors, leading to the modulation of biological pathways. This interaction often involves hydrogen bonding, π-stacking, and other non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2-acetamido-2-(cyclopropylmethyl)malonate
  • 2-(Cyclopropylmethyl)-2-acetamidopropanedioic acid
  • 2-Acetamido-3-cyclopropylpropanoic acid
  • (2S)-2-[Cyclopropyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid

Uniqueness

3-[(Cyclopropylmethyl)amino]-2,2-dimethylpropanoic acid stands out due to its unique structural features, such as the presence of a cyclopropylmethyl group and a dimethyl-substituted amino acid backbone.

Properties

IUPAC Name

3-(cyclopropylmethylamino)-2,2-dimethylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-9(2,8(11)12)6-10-5-7-3-4-7/h7,10H,3-6H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVLYNDDOQHWXBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNCC1CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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